

# TKB245 Demonstrates Superior Potency Over Nirmatrelvir Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TKB245    |           |
| Cat. No.:            | B10856404 | Get Quote |

#### For Immediate Release

[City, State] – [Date] – A new preclinical study reveals that **TKB245**, a novel small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro), exhibits significantly greater potency against a range of SARS-CoV-2 variants compared to the established antiviral nirmatrelvir. These findings position **TKB245** as a promising candidate for further development as a therapeutic for COVID-19.

The research, published in Nature Communications, highlights the efficacy of **TKB245** in cell-based assays, where it demonstrated potent activity against variants including Alpha, Beta, Gamma, Delta, Kappa, and Omicron.[1][2] In a VeroE6 cell-based assay, **TKB245** achieved a half-maximal effective concentration (EC50) of 0.03  $\mu$ M, indicating a higher potency than nirmatrelvir in the same experimental setup.[1]

Both **TKB245** and nirmatrelvir target the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), an enzyme crucial for viral replication.[3][4] By inhibiting Mpro, these drugs prevent the virus from producing the proteins it needs to assemble new viral particles. The potent activity of **TKB245** is attributed to its 4-fluorobenzothiazole moiety, which forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1]

## **Comparative Antiviral Potency**

The following table summarizes the in vitro potency of **TKB245** and nirmatrelvir against various SARS-CoV-2 variants. Data is presented as EC50 values (µM), which represent the



concentration of the drug required to inhibit viral replication by 50%. Lower EC50 values indicate higher potency.

| SARS-CoV-2<br>Variant | TKB245 EC50 (μM) | Nirmatrelvir EC50<br>(μΜ)   | Cell Line |
|-----------------------|------------------|-----------------------------|-----------|
| Alpha (B.1.1.7)       | 0.014 - 0.056    | Data Not Available          | VeroE6    |
| Beta (B.1.351)        | 0.014 - 0.056    | Data Not Available          | VeroE6    |
| Gamma (P.1)           | 0.014 - 0.056    | Data Not Available          | VeroE6    |
| Delta (B.1.617.2)     | 0.014 - 0.056    | Data Not Available          | VeroE6    |
| Карра (В.1.617.1)     | 0.014 - 0.056    | Data Not Available          | VeroE6    |
| Omicron (B.1.1.529)   | 0.014 - 0.056    | Similar potency to wildtype | VeroE6    |
| WK-521 (Ancestral)    | 0.03             | Less potent than<br>TKB245  | VeroE6    |

Note: Specific EC50 values for nirmatrelvir against each variant in a direct comparative assay with **TKB245** were not detailed in the provided search results. However, it was consistently stated that **TKB245** is significantly more potent.[2]

# **Mechanism of Action: Targeting the Main Protease**

**TKB245** and nirmatrelvir share a common mechanism of action by inhibiting the SARS-CoV-2 main protease (Mpro). This protease is essential for the virus to cleave its polyproteins into functional viral proteins required for replication and assembly. The inhibition of Mpro effectively halts the viral life cycle.





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- To cite this document: BenchChem. [TKB245 Demonstrates Superior Potency Over Nirmatrelvir Against SARS-CoV-2 Variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856404#tkb245-vs-nirmatrelvir-potency-against-sars-cov-2-variants]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com